2-(2-Hydroxy-3-phenoxypropyl)heptanal
Description
"2-(2-Hydroxy-3-phenoxypropyl)heptanal" is an organic compound featuring a heptanal backbone modified with a 2-hydroxy-3-phenoxypropyl substituent.
Properties
CAS No. |
61103-76-2 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-(2-hydroxy-3-phenoxypropyl)heptanal |
InChI |
InChI=1S/C16H24O3/c1-2-3-5-8-14(12-17)11-15(18)13-19-16-9-6-4-7-10-16/h4,6-7,9-10,12,14-15,18H,2-3,5,8,11,13H2,1H3 |
InChI Key |
CQPJLBZHFOJZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(COC1=CC=CC=C1)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-phenoxypropyl)heptanal typically involves the reaction of heptanal with 2-hydroxy-3-phenoxypropyl derivatives. One common method is the condensation reaction between heptanal and 2-hydroxy-3-phenoxypropyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3-phenoxypropyl)heptanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 2-(2-Hydroxy-3-phenoxypropyl)heptanoic acid.
Reduction: 2-(2-Hydroxy-3-phenoxypropyl)heptanol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
2-(2-Hydroxy-3-phenoxypropyl)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3-phenoxypropyl)heptanal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and molecular functions, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 2-Heptanol (CAS 543-49-7), a structurally distinct compound, making direct comparisons challenging. Below is an analysis of key differences and general insights based on the available
Structural and Functional Group Comparison
Physicochemical Properties
- Target Compound: The aldehyde and phenoxy groups suggest higher polarity and reactivity, but experimental data (e.g., boiling point, solubility) are absent.
Limitations of Provided Evidence
Key gaps include:
- Lack of structural, spectral, or thermodynamic data for "this compound".
- No toxicological or ecotoxicological profiles for comparison.
- Absence of industrial or research use cases.
Recommendations for Further Research
To enable a rigorous comparison, consult:
Spectral Databases : NMR/IR data to confirm functional groups.
Toxicity Studies: Acute/chronic exposure effects of aldehydes and phenoxy derivatives.
Industrial Reports : Applications in polymer chemistry or fragrance design.
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